molecular formula C26H22F3NO2S B1192789 GPR52-agonist-1b

GPR52-agonist-1b

Cat. No. B1192789
M. Wt: 469.52
InChI Key: YDYUQYHEVVOYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GPR52-agonist-1b is the first orally active GPR52 agonist.

Scientific Research Applications

1. Potential in Psychotic Disorder Treatment

GPR52 agonists, including GPR52-agonist-1b, are explored for their potential in treating psychotic disorders. GPR52-agonist-1b has shown promising results in alleviating symptoms of these disorders. It functions by canceling dopamine D2 receptor signaling and activating dopamine D1/N-methyl-d-aspartate receptors through intracellular cAMP accumulation. This mechanism suggests its application in the treatment of conditions like schizophrenia and substance use disorders (Nakahata et al., 2018), (Setoh et al., 2014).

2. Role in Central Nervous System Disorders

GPR52 agonists are identified as promising therapeutic targets for central nervous system disorders, including schizophrenia and substance use disorders. They have shown efficacy in brain-penetrant properties and inhibiting psychostimulant behavior in animal models, further solidifying their potential in CNS disorder treatment (Wang et al., 2020), (Felsing et al., 2021).

3. Huntington’s Disease Treatment

GPR52 agonists are being researched as potential treatment options for Huntington's disease. They have been observed to reduce mutant huntingtin protein levels and alleviate related phenotypes in animal models, suggesting their application in neurodegenerative disorder therapies (Wang et al., 2020).

4. Modulating Striatal Function

GPR52's unique expression and signaling profile in the brain, especially in the striatum, allow it to modulate striatal function. This modulation is significant in understanding and potentially treating psychiatric disorders like schizophrenia, indicating the broader impact of GPR52 agonists beyond direct symptom treatment (Spark et al., 2020).

5. Addressing Unmet Medical Needs in Schizophrenia

GPR52 agonists offer a novel approach to treat unmet medical needs in schizophrenia. They have demonstrated efficacy in animal models assessing the three main symptoms domains associated with schizophrenia, showing potential in addressing cognitive impairments and negative symptoms that are currently not effectively treated by existing therapies (Grottick et al., 2018).

properties

Product Name

GPR52-agonist-1b

Molecular Formula

C26H22F3NO2S

Molecular Weight

469.52

IUPAC Name

N-(2-Methoxyethyl)-3-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)benzamide

InChI

InChI=1S/C26H22F3NO2S/c1-32-12-11-30-25(31)20-8-3-6-18(15-20)23-10-4-7-19-16-22(33-24(19)23)14-17-5-2-9-21(13-17)26(27,28)29/h2-10,13,15-16H,11-12,14H2,1H3,(H,30,31)

InChI Key

YDYUQYHEVVOYDN-UHFFFAOYSA-N

SMILES

O=C(NCCOC)C1=CC=CC(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GPR52 agonist-1b;  GPR52-agonist 1b;  GPR52-agonist-1b

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GPR52-agonist-1b
Reactant of Route 2
Reactant of Route 2
GPR52-agonist-1b
Reactant of Route 3
Reactant of Route 3
GPR52-agonist-1b
Reactant of Route 4
Reactant of Route 4
GPR52-agonist-1b
Reactant of Route 5
Reactant of Route 5
GPR52-agonist-1b
Reactant of Route 6
Reactant of Route 6
GPR52-agonist-1b

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.